molecular formula C16H22N6OS B2474091 N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 941985-80-4

N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2474091
CAS No.: 941985-80-4
M. Wt: 346.45
InChI Key: ZWCZYAZIKRJAFW-UHFFFAOYSA-N
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Description

The compound N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide (hereafter referred to as Compound A) features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system known for its role in kinase inhibition and medicinal chemistry applications. Key substituents include:

  • 6-Methylthio (SCH₃): Enhances lipophilicity and metabolic stability.
  • 4-Pyrrolidin-1-yl: A five-membered saturated amine ring influencing solubility and target interactions.

Properties

IUPAC Name

N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6OS/c1-24-16-19-13(21-7-2-3-8-21)12-10-18-22(14(12)20-16)9-6-17-15(23)11-4-5-11/h10-11H,2-9H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCZYAZIKRJAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)C3CC3)C(=N1)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target molecule can be dissected into three key components:

  • Pyrazolo[3,4-d]pyrimidin-1-yl core with methylthio (SMe) and pyrrolidin-1-yl substituents.
  • Ethyl linker connecting the core to the cyclopropanecarboxamide moiety.
  • Cyclopropanecarboxamide group as the terminal functional unit.

Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

Formation of the Pyrazolo[3,4-d]pyrimidin-3-one Intermediate

The core structure is typically synthesized via cyclocondensation of ethyl 4-hydrazinylpyrimidine-5-carboxylate derivatives. For example:

  • Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate reacts with hydrazine hydrate in tetrahydrofuran (THF) under reflux to form the pyrazole ring.
  • Trifluoroacetic acid (TFA)-mediated cyclization eliminates the tert-butoxycarbonyl (Boc) protecting group, yielding 2-allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-one (76% yield).
Key Reaction Conditions:
  • Solvent: Dichloromethane (DCM) or 1,4-dioxane
  • Temperature: 0°C to 95°C
  • Catalysts: Copper(I) iodide for Ullmann-type couplings

Introduction of the Pyrrolidin-1-yl Group

The pyrrolidine moiety is installed via nucleophilic aromatic substitution (SNAr) at the C4 position of the pyrimidine ring:

  • 4-Chloro intermediate (from step 2.1) reacts with pyrrolidine in the presence of N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) at 80°C.
  • Reaction monitoring via LC-MS confirms complete substitution within 6–12 hours (yield: 68–82%).

Functionalization with the Ethyl Linker

Alkylation at N1 Position

The ethyl spacer is introduced via Mitsunobu reaction or nucleophilic alkylation:

  • 2-Allyl-6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine reacts with 2-bromoethylamine hydrobromide in acetonitrile.
  • Potassium carbonate (K₂CO₃) facilitates deprotonation, enabling alkylation at N1 (yield: 65–70%).
Optimization Note:
  • Copper(I) iodide and N,N'-dimethylethylenediamine enhance reaction efficiency in 1,4-dioxane at 95°C.

Amide Bond Formation with Cyclopropanecarboxylic Acid

Activation of Cyclopropanecarboxylic Acid

  • Cyclopropanecarboxylic acid is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in DMF.
  • N-Hydroxysuccinimide (NHS) esters are alternative intermediates for stable storage.

Coupling with Ethylamine Derivative

  • The ethylamine intermediate (from step 3.1) reacts with activated cyclopropanecarboxylate in DMF.
  • Triethylamine (TEA) or DIPEA scavenges HCl, driving the reaction to completion (yield: 85–90%).

Purification and Characterization

Crystallization and Chromatography

  • Ethyl acetate/hexane mixtures (3:1 v/v) crystallize the final product.
  • Silica gel chromatography (CH₂Cl₂:MeOH 95:5) removes residual impurities.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.94 (s, 1H, pyrimidine-H), 4.85 (d, J = 6.3 Hz, 2H, CH₂), 2.58 (s, 3H, SMe).
  • ESI-MS: m/z [M+H]⁺ calc. 400.12, found 400.15.

Comparative Analysis of Synthetic Routes

Step Method A (Yield) Method B (Yield) Key Differences
Core formation 76% 68% TFA vs. HCl cyclization
Pyrrolidine addition 82% 75% DMF vs. THF solvent
Amide coupling 90% 85% HATU vs. EDCl/HOBt activation

Challenges and Optimization Strategies

  • Regioselectivity in Pyrazole Formation:
    • Allyl groups at C2 direct cyclization to the pyrazolo[3,4-d]pyrimidine isomer.
  • Methylthio Group Stability:
    • Avoid oxidative conditions; use inert atmosphere (N₂/Ar) during couplings.
  • Amide Hydrolysis Mitigation:
    • Low-temperature (0–5°C) coupling minimizes racemization and hydrolysis.

Chemical Reactions Analysis

  • Types of Reactions: This compound undergoes several types of reactions, including oxidation, reduction, and substitution. It can react with strong oxidizing agents resulting in the formation of various oxidized derivatives. Reductive conditions might lead to the cleavage of the methylthio group, while substitution reactions could allow for the modification of its functional groups.

  • Common Reagents and Conditions: Reagents such as potassium permanganate, lithium aluminum hydride, and halogenating agents are often employed in these reactions. Reaction conditions vary, but typically include controlled temperatures and inert atmospheres to prevent undesired side reactions.

  • Major Products: Depending on the reaction, the major products might include oxidized forms, reduced derivatives, and substituted analogs that retain the core structure but with modified functionalities.

Scientific Research Applications: N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide has a broad range of applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

  • Biology: This compound can act as a probe in biochemical assays, helping elucidate biological pathways and interactions.

  • Medicine: Its potential therapeutic properties are explored in pharmacology, where it may exhibit activity against specific biological targets.

  • Industry: Applications might include its use in the development of novel materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action: The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. Its structure allows it to bind to proteins or nucleic acids, potentially modulating their function. The cyclopropanecarboxamide moiety might contribute to the binding affinity and specificity, while the pyrazolopyrimidine core interacts with key sites within the target molecules.

Comparison with Similar Compounds: This compound stands out due to its unique structural combination of the pyrazolopyrimidine core, methylthio, and pyrrolidinyl groups. When compared to similar compounds, such as other pyrazolopyrimidines or cyclopropanecarboxamides, it displays distinct reactivity patterns and biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Pyrazolo-Pyrimidine/Pyridine Derivatives

Compound Core Structure Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Features
A Pyrazolo[3,4-d]pyrimidine 6-(methylthio), 4-(pyrrolidin-1-yl), 1-(ethyl cyclopropanecarboxamide) ~358.4* Not reported Pyrrolidine may reduce solubility vs. morpholino; cyclopropane enhances rigidity.
B Pyrazolo[3,4-d]pyrimidine 6-(methylthio), 4-morpholino, 1-(ethyl cyclopropanecarboxamide) ~375.4* Not reported Morpholino’s oxygen atoms improve solubility; common methylthio motif.
C Pyrazolo[3,4-d]pyrimidine 4-amino, 3-(2-fluoro-N-isopropylbenzamide), 1-(chromen-2-yl ethyl with fluoro groups) 589.1 175–178 Fluorinated groups increase metabolic stability; high MW limits bioavailability.
D Pyrazolo[3,4-b]pyridine 3,6-dimethyl, 1-phenyl, 4-(1-ethyl-3-methylpyrazole) 374.4 Not reported Pyridine core alters electronic properties; lower MW enhances permeability.

*Calculated based on substituent contributions.

Key Observations:

4-Position Substituents: Pyrrolidin-1-yl (A): Five-membered amine ring increases steric bulk but lacks hydrogen-bond acceptors compared to morpholino (B). Morpholino (B): Six-membered ring with oxygen atoms enhances solubility and hydrogen-bonding capacity. Amino (C): Highly polar but prone to metabolic oxidation.

6-Methylthio Group :

  • Present in A and B, this group contributes to lipophilicity and resistance to oxidative metabolism, a common strategy in kinase inhibitor design.

1-Position Modifications :

  • Cyclopropanecarboxamide (A, B) : Cyclopropane’s rigidity may improve binding pocket complementarity.
  • Chromen-2-yl (C) : Bulky fluorinated substituent increases molecular weight but may restrict membrane permeability.

Biological Activity

N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyrazolo-pyrimidine core , which is known for its diverse biological activities. The presence of a methylthio group and a pyrrolidine moiety contributes to its pharmacological profile.

Chemical Structure

ComponentDescription
Base StructurePyrazolo[3,4-d]pyrimidine
SubstituentsMethylthio, Pyrrolidine, Cyclopropanecarboxamide
Molecular FormulaC₁₈H₂₃N₅O₂S

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The pyrimidine scaffold is known to exhibit inhibitory effects on several kinases, which are critical in cancer progression and inflammation.

Anticancer Properties

Research indicates that compounds similar to this compound demonstrate anticancer activity through the inhibition of cyclin-dependent kinases (CDKs). For instance, related pyrido[2,3-d]pyrimidine derivatives have shown promising results against various cancer cell lines with IC50 values in the low micromolar range .

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of similar compounds. For example, compounds with a pyrimidine backbone have been shown to inhibit COX-2 activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound may also possess significant anti-inflammatory properties.

Case Studies

  • In vitro Studies : A study evaluated the cytotoxic effects of related pyrazolo[3,4-d]pyrimidines on prostate (PC-3) and lung (A-549) cancer cells. The results indicated that compounds within this class exhibited IC50 values ranging from 1.54 to 3.36 μM .
  • Mechanistic Insights : Another investigation into the mechanism of action revealed that these compounds induce apoptosis in cancer cells by activating caspase pathways and promoting cell cycle arrest .

Structure-Activity Relationship (SAR)

The SAR analysis for this class of compounds indicates that modifications on the pyrimidine ring significantly influence their biological activity. For instance:

  • Methylthio Group : Enhances lipophilicity and improves binding affinity to target enzymes.
  • Pyrrolidine Substituent : Modulates receptor selectivity and potency against specific kinases.

Scientific Research Applications

Medicinal Chemistry

N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide has been explored for its potential as a therapeutic agent:

  • Antitumor Activity : Research indicates that compounds with similar structures exhibit antitumor properties by inhibiting key enzymes involved in cancer cell proliferation. For example, derivatives of pyrazolo[3,4-d]pyrimidine have shown significant inhibition of dihydrofolate reductase (DHFR), a target in cancer therapy .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation .

Biochemical Probes

Due to its ability to interact with various molecular targets, the compound can serve as a biochemical probe in research:

  • Enzyme Inhibition Studies : It can be utilized to study the inhibition mechanisms of specific enzymes, contributing to the understanding of metabolic pathways and disease mechanisms .

Pharmacological Research

The compound's pharmacological profile suggests several avenues for further investigation:

  • Targeted Drug Development : The unique structural elements allow for modifications that could enhance selectivity and potency against specific targets in cancer or inflammatory pathways.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a building block for synthesizing more complex molecules:

  • Development of Novel Derivatives : Researchers can modify the structure to create derivatives with improved biological activity or reduced toxicity profiles .

Case Study 1: Antitumor Evaluation

A study focused on pyrazolo[3,4-d]pyrimidine derivatives demonstrated that certain compounds could induce apoptosis in cancer cells by modulating the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This suggests that this compound could have similar effects .

Case Study 2: Enzyme Inhibition

Research has highlighted the compound's potential as an inhibitor of DHFR, a crucial enzyme in nucleotide synthesis. Inhibition studies showed promising results in reducing cell viability in cancer cell lines resistant to traditional antifolates .

Q & A

Q. What are the key synthetic routes for synthesizing N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound's core pyrazolo[3,4-d]pyrimidine scaffold can be synthesized via multi-step condensation and cyclization reactions. Key steps include:
  • Thioether formation : Introduction of the methylthio group at position 6 using methylthiolation reagents (e.g., methanethiol derivatives) under inert conditions .
  • Pyrrolidine substitution : Nucleophilic substitution at position 4 using pyrrolidine in polar aprotic solvents (e.g., DMF) at elevated temperatures (70–90°C) .
  • Cyclopropane carboxamide coupling : Amide bond formation via activation of the cyclopropanecarboxylic acid moiety (e.g., HATU/DIPEA) with the ethylamine linker .
    Yield optimization requires strict control of stoichiometry, solvent selection (e.g., acetonitrile for intermediate steps), and purification via column chromatography or recrystallization .

Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regioselectivity of substituents (e.g., methylthio at C6 vs. C2) and cyclopropane geometry. Aromatic protons in pyrazolo-pyrimidine appear as distinct doublets (δ 8.1–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and detects trace impurities .
  • HPLC-PDA : Quantifies purity (>95%) using C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction pathways for this compound, particularly in resolving regioselectivity conflicts?

  • Methodological Answer :
  • Quantum Chemical Calculations : Predict thermodynamic stability of intermediates (e.g., pyrazolo-pyrimidine tautomers) using DFT (B3LYP/6-31G*). This resolves ambiguities in substituent positioning (e.g., methylthio vs. pyrrolidine orientation) .
  • Transition State Analysis : Identifies energy barriers for competing pathways (e.g., SN2 vs. SN1 mechanisms during pyrrolidine substitution) .
  • Machine Learning (ML) : Trains models on reaction databases to predict optimal solvent/catalyst combinations, reducing trial-and-error experimentation .

Q. What strategies address contradictory biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to identify metabolic liabilities (e.g., cyclopropane ring oxidation or amide hydrolysis) .
  • Target Engagement Assays : Use SPR (Surface Plasmon Resonance) or CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells, differentiating artifactual in vitro activity .
  • Dose-Response Refinement : Adjust dosing regimens in animal models to account for plasma protein binding discrepancies observed in vitro .

Q. How can researchers mitigate synthetic byproducts (e.g., N- vs. O-alkylation) during pyrazolo-pyrimidine functionalization?

  • Methodological Answer :
  • Protecting Group Strategy : Temporarily block reactive sites (e.g., NH groups with Boc) during alkylation steps to direct regioselectivity .
  • Solvent Polarity Control : Use non-polar solvents (e.g., toluene) to favor N-alkylation over O-alkylation due to reduced nucleophilicity of oxygen .
  • Catalytic Optimization : Employ phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency and selectivity in biphasic systems .

Data Contradiction and Validation

Q. How should conflicting spectroscopic data (e.g., NMR shifts) between batches be resolved?

  • Methodological Answer :
  • Batch Comparison : Analyze multiple batches via 2D NMR (COSY, HSQC) to distinguish structural isomers from solvent artifacts .
  • X-ray Crystallography : Resolve ambiguity by determining the crystal structure, particularly for cyclopropane conformation and pyrazolo-pyrimidine planarity .
  • Cross-Lab Validation : Collaborate with independent labs to replicate spectral data under standardized conditions (e.g., 500 MHz NMR, DMSO-d6) .

Biological Mechanism Exploration

Q. What experimental designs are recommended to elucidate the compound’s mechanism of action against kinase targets?

  • Methodological Answer :
  • Kinase Inhibition Profiling : Use a panel of 100+ kinases (e.g., DiscoverX KINOMEscan) to identify off-target effects and validate selectivity .
  • Cryo-EM/Co-crystallization : Determine binding modes with target kinases (e.g., BTK or JAK2) to guide SAR studies .
  • RNA Sequencing : Correlate transcriptional changes in treated cell lines with kinase inhibition to uncover downstream pathways .

Tables for Key Data

Parameter Synthetic Condition Optimal Range Reference
Pyrrolidine SubstitutionSolvent (DMF), Temperature80°C, 12 hours
Cyclopropane CouplingReagent (HATU), Base (DIPEA)1:1.2 molar ratio
HPLC Purity ThresholdColumn (C18), Mobile Phase95:5 → 5:95 ACN/H2O + TFA

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